2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole
Description
Chemical Structure and Properties 2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole (CAS: 339105-00-9) is a thiazole-based heterocyclic compound with the molecular formula C₁₇H₁₃Cl₂NO₂S and a molecular weight of 378.27 g/mol. The structure features a central thiazole ring substituted with a (2,5-dichlorophenyl)methoxy group at position 2 and a phenoxymethyl group at position 3.
Characterization methods include UV, IR, NMR spectroscopy, and elemental analysis to confirm purity and structural integrity .
Biological Activity Though direct biological data for this compound are absent in the evidence, structurally related thiazoles exhibit diverse activities, including antibacterial () and kinase inhibitory effects ().
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2S/c18-13-6-7-16(19)12(8-13)10-22-17-20-9-15(23-17)11-21-14-4-2-1-3-5-14/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWLAYKSDZBUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CN=C(S2)OCC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole is a synthetic compound belonging to the thiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of dichlorophenyl and phenoxymethyl groups enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative A | HeLa | 0.37 |
| Thiazole Derivative B | MCF-7 | 0.73 |
| Thiazole Derivative C | A549 | 0.95 |
These results suggest that thiazole derivatives can significantly inhibit cancer cell proliferation and induce apoptosis through mechanisms involving cell cycle arrest and activation of apoptotic pathways .
Antimicrobial Activity
Thiazoles have also demonstrated antimicrobial properties. Studies indicate that derivatives possess activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
These findings highlight the potential of this compound as a lead compound in developing new antimicrobial agents .
Anti-inflammatory Effects
Thiazole compounds have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This property could be beneficial in treating conditions characterized by chronic inflammation.
The biological activities of thiazoles are often attributed to their ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : Many thiazoles inhibit enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Modulation : Some studies suggest that thiazoles may act as agonists or antagonists at various receptors involved in inflammatory responses.
- Induction of Apoptosis : Thiazoles can trigger apoptotic pathways in cancer cells through the activation of caspases and other apoptotic markers.
Case Studies
- Cytotoxicity in Cancer Cells : A study conducted on HeLa cells demonstrated that treatment with a thiazole derivative resulted in significant apoptosis, as evidenced by flow cytometry analysis showing increased sub-G1 phase cells .
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that the compound effectively reduced bacterial viability at low concentrations, indicating its potential as an antibiotic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparison Points
Substituent Effects on Bioactivity Dichlorophenyl Positioning: The target compound’s 2,5-dichlorophenyl group contrasts with the 3,4-dichloro substitution in ’s acrylamide derivative. Such positional differences significantly alter electronic and steric profiles, impacting target binding. For instance, EGFR inhibitors () show higher potency with 2,4-dichlorophenyl groups (IC₅₀ ~145 nM) compared to methoxy-substituted analogs . Phenoxymethyl vs. Hydroxyl Groups: The phenoxymethyl group in the target compound may enhance metabolic stability compared to hydroxyl-bearing analogs like J’’ (), which could be prone to glucuronidation .
Antibacterial Activity Compound J’’ () demonstrated broad-spectrum antibacterial activity (MIC 8–32 µg/mL) due to its imidazolo-thiazole core and dichlorophenyl substituents.
Synthetic Complexity
- Thiazole-triazole hybrids () require multi-step syntheses involving click chemistry, whereas the target compound’s simpler structure (lacking triazole or imidazole rings) could streamline production .
Physicochemical Properties
- The acrylamide derivative () has a higher molecular weight (458.18 g/mol) and additional chlorine atoms, likely reducing aqueous solubility compared to the target compound. This trade-off may influence bioavailability .
Contradictions and Limitations
- Biological Data Gaps : The target compound lacks reported activity data, making direct comparisons speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
